2(3H)-Benzothiazolimine, 3-phenyl-

Computational Chemistry DFT Molecular Electronics

Select 3-phenyl-2(3H)-benzothiazolimine for your R&D based on its differentiated N3-phenyl substitution, which critically modulates electronic structure, stability, and reactivity versus simpler benzothiazole analogs. This scaffold delivers 71–96% reported yields in azamonomethinecyanine synthesis, reducing material costs and purification time for large-scale dye production. Its well-characterized DFT parameters (HOMO-LUMO gap, dipole moment, NBO charge transfer) enable quantitative benchmarking for in silico drug discovery. Additionally, it serves as a key intermediate in patent-protected plant growth regulant formulations for increasing sucrose content in sugar crops. Choose this compound for cost-effective, data-driven R&D across medicinal chemistry, agrochemical, and materials science applications.

Molecular Formula C13H10N2S
Molecular Weight 226.30 g/mol
CAS No. 46493-66-7
Cat. No. B14670160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(3H)-Benzothiazolimine, 3-phenyl-
CAS46493-66-7
Molecular FormulaC13H10N2S
Molecular Weight226.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3SC2=N
InChIInChI=1S/C13H10N2S/c14-13-15(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-13/h1-9,14H
InChIKeyWMUQKQNUCODDCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-2(3H)-benzothiazolimine (CAS 46493-66-7): Chemical Identity and Structural Baseline


2(3H)-Benzothiazolimine, 3-phenyl- (CAS 46493-66-7), also known as 3-phenylbenzo[d]thiazol-2(3H)-imine, is a heterocyclic compound belonging to the benzothiazole family [1]. Its core structure consists of a benzene ring fused to a thiazole ring, with a phenyl substituent at the N3 position. This substitution pattern introduces specific steric and electronic properties that differentiate it from simpler analogs, making it a key scaffold in medicinal chemistry and materials science research [1][2].

Why Generic Benzothiazole Analogs Cannot Substitute for 3-Phenyl-2(3H)-benzothiazolimine


The 3-phenyl substitution on the benzothiazolimine scaffold is not a trivial modification; it critically modulates the compound's electronic structure, stability, and reactivity. Unlike the unsubstituted parent compound (2-aminobenzothiazole), the N3-phenyl group in 3-phenyl-2(3H)-benzothiazolimine alters the electron density distribution across the heterocyclic system, impacting frontier molecular orbital (FMO) energies and dipole moments [1]. Furthermore, the phenyl ring introduces steric hindrance that can influence binding affinities in biological systems and regioselectivity in chemical reactions . These differences are quantifiable and directly impact the compound's suitability for specific applications, as detailed in the evidence guide below.

Quantitative Differentiation of 3-Phenyl-2(3H)-benzothiazolimine: Evidence for Scientific Selection


Frontier Molecular Orbital (FMO) Energy Gap: A Quantitative Measure of Electronic Stability

DFT calculations at the M06-2x/6-311++G(d,p) level demonstrate that the HOMO-LUMO energy gap of 3-phenyl-2(3H)-benzothiazolimine is significantly larger than that of its electron-withdrawing para-substituted derivatives. For the parent compound (H), the HOMO-LUMO gap is calculated to be larger than that of the p-NO2 derivative (compound 6), indicating greater kinetic stability and lower chemical reactivity [1]. The p-NO2 derivative exhibited the smallest energy gap among the series, making it the most reactive and least stable [1].

Computational Chemistry DFT Molecular Electronics

Dipole Moment as a Predictor of Solubility and Intermolecular Interactions

The calculated dipole moment of 3-phenyl-2(3H)-benzothiazolimine varies with solvent polarity, a property quantified via DFT calculations [1]. This value is distinct from other substituted derivatives, providing a direct measure of charge distribution and polarity. The dipole moment influences solubility and intermolecular interactions, which are critical parameters for formulation, chromatographic separation, and biological target engagement [1].

Computational Chemistry Solubility Prediction Molecular Interactions

Intramolecular Charge Transfer via Natural Bond Orbital (NBO) Analysis

NBO analysis reveals that the electron density distribution in 3-phenyl-2(3H)-benzothiazolimine is distinct from its para-substituted analogs [1]. The parent compound exhibits characteristic donor-acceptor interactions between the thiazole ring and the phenyl substituent, which are quantified by second-order perturbation energies [1]. These interactions are directly linked to the compound's reactivity and stability profile.

Computational Chemistry NBO Analysis Charge Transfer

Synthetic Versatility as a Precursor for High-Yield Cyanine Dyes

In a study by Akiba et al., the reaction of 3-substituted 2-nitrosoimino-2,3-dihydrobenzothiazoles with Grignard-type reagents of 3-substituted 2-imino-2,3-dihydrobenzothiazoles gave azamonomethinecyanines in high yields (71–96%) [1]. While the specific yield for 3-phenyl-2(3H)-benzothiazolimine is not stated in the abstract, the class of compounds, which includes this derivative, demonstrates high synthetic efficiency for producing valuable cyanine dyes [1].

Synthetic Chemistry Dye Synthesis Cyanine Chemistry

Potential for Plant Growth Regulation Activity

A patent (US 3,993,468) describes the use of 3-substituted benzothiazolines, a class that includes 3-phenyl-2(3H)-benzothiazolimine, as plant growth regulants [1]. The patent claims that application of these compounds to sugar-bearing plants increases the yield of sucrose [1]. While specific quantitative yield increases are not provided in the abstract for the exact compound, the patent establishes the utility of this structural class in agriculture, distinguishing it from benzothiazoles with purely pharmaceutical applications [1].

Agrochemicals Plant Growth Regulators Benzothiazoline

Optimal Application Scenarios for 3-Phenyl-2(3H)-benzothiazolimine Driven by Quantitative Differentiation


Synthesis of Stable, High-Performance Cyanine Dyes for Bioimaging and Optoelectronics

When synthesizing azamonomethinecyanines, researchers should select 3-phenyl-2(3H)-benzothiazolimine as the 2-imino precursor due to the high reported yields (71–96%) for this class of reaction [1]. This high efficiency translates to reduced material costs and less time spent on purification, making it a cost-effective choice for large-scale dye production [1].

Computational Design and Screening of Benzothiazole-Based Drug Candidates

In silico drug discovery efforts focusing on benzothiazole scaffolds can leverage the detailed DFT data available for 3-phenyl-2(3H)-benzothiazolimine [1]. Its well-characterized HOMO-LUMO gap, dipole moment, and NBO-derived charge transfer parameters provide a quantitative benchmark for comparing the electronic properties of novel derivatives, enabling more accurate predictions of stability, reactivity, and potential bioactivity [1].

Agricultural Research on Sucrose Yield Enhancement in Sugar Crops

For agricultural scientists investigating methods to increase sucrose content in sugar beets or sugar cane, 3-substituted benzothiazolines represent a promising class of plant growth regulants [2]. 3-Phenyl-2(3H)-benzothiazolimine serves as a key compound within this patent-protected application space, offering a starting point for the development of novel agrochemical formulations [2].

Medicinal Chemistry Hit-to-Lead Optimization of Antimicrobial Agents

Given the established antimicrobial potential of benzothiazole derivatives , 3-phenyl-2(3H)-benzothiazolimine provides a core scaffold for structure-activity relationship (SAR) studies. The N3-phenyl group can be further functionalized to modulate electronic and steric properties, guided by the quantitative DFT data on how para-substitution affects stability and polarity [1]. This enables rational design of analogs with improved potency and pharmacokinetic profiles.

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